D2343

bronchodilation FEV1 inhalation pharmacology

Selective β2 agonists fail to capture D2343's unique dual adrenergic pharmacology for receptor crosstalk studies. D2343 (CAS 72734-63-5) combines β2-adrenoceptor agonism with α1-adrenoceptor blockade. • β2 potency equivalent to terbutaline; α1 blockade comparable to prazosin • Washout-resistant, slow-onset relaxation in guinea-pig trachea - ideal for binding kinetics studies • Human data: 5 mg matched terbutaline peak bronchodilation, superior at 6 h (P<0.01) • Comparable/superior uterine relaxation vs. terbutaline in rat & rabbit myometrium

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
CAS No. 72734-63-5
Cat. No. B1669706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD2343
CAS72734-63-5
SynonymsD 2343
N-(3-(2-methoxyphenyl)-1,1-dimethylpropyl)-1-(p-hydroxyphenyl)ethanolamine hydrochloride
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=CC=CC=C1OC)NCC(C2=CC=C(C=C2)O)O
InChIInChI=1S/C20H27NO3/c1-20(2,13-12-16-6-4-5-7-19(16)24-3)21-14-18(23)15-8-10-17(22)11-9-15/h4-11,18,21-23H,12-14H2,1-3H3
InChIKeyQQNHGKXYJUREIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D 2343: Beta-2 Agonist with Alpha-1 Blockade


D 2343 (CAS 72734-63-5) is a synthetic phenylethanolamine derivative that functions as a dual beta-2 adrenoceptor agonist and alpha-1 adrenoceptor antagonist [1]. It is characterized by the molecular formula C20H27NO3 and a molecular weight of 329.4 g/mol [2]. The compound is primarily utilized in experimental pharmacology to investigate adrenergic signaling mechanisms and bronchodilator activity, offering a unique pharmacological profile distinct from conventional selective beta-2 agonists.

Why D 2343 Cannot Be Substituted


Unlike pure beta-2 adrenoceptor agonists such as terbutaline or salbutamol, D 2343 possesses intrinsic alpha-1 adrenoceptor blocking activity [1]. This dual pharmacology imparts a distinct functional profile, including a slower onset of relaxation, resistance to washout in isolated tissue preparations, and an intermediate duration of action [2]. Therefore, substituting D 2343 with a standard beta-2 agonist fails to replicate the compound's unique experimental outcomes in receptor pharmacology and smooth muscle physiology.

D 2343 Comparative Evidence Guide


Inhaled Bronchodilation Duration vs. Terbutaline

In a randomized, single-blind crossover study of eight asthma patients, inhaled D 2343 (5 mg) was equipotent to terbutaline (5 mg) in bronchodilatory effect measured by FEV1. However, D 2343 produced significantly greater bronchodilation at 6 hours post-inhalation (P<0.01) and exhibited a slower rate of decline in lung function compared to terbutaline [1]. This establishes D 2343 as a longer-acting bronchodilator relative to terbutaline following inhalation.

bronchodilation FEV1 inhalation pharmacology

Intravenous Potency and Tremor Profile

A randomized crossover study in eight asthmatics comparing intravenous infusions found D-2343 to be 5–6 times less potent than terbutaline in bronchodilator effect. Despite this lower potency, the tremor-inducing effect was equivalent when bronchodilation was matched [1]. This demonstrates a dissociation between bronchodilator potency and systemic side effect liability.

intravenous pharmacology potency side effect profile

Alpha-1 Antagonist Potency vs. Prazosin

In transmurally stimulated rabbit isthmus muscle, D 2343 inhibited evoked contractions with an EC50 of 9.6 × 10⁻⁶ mol/L. The selective alpha-1 antagonist prazosin exhibited an EC50 of 14.0 × 10⁻⁶ mol/L, while the pure beta-2 agonist terbutaline required concentrations exceeding 10⁻³ mol/L to achieve comparable inhibition [1]. This confirms that D 2343's alpha-1 blocking potency is on par with a reference antagonist and orders of magnitude greater than terbutaline.

alpha-1 antagonism EC50 rabbit isthmus muscle

In Vitro Relaxation Kinetics and Wash Resistance

In guinea-pig trachea preparations, D 2343 is classified as an intermediate-duration bronchodilator, with relaxation developing more slowly than salbutamol or fenoterol but resisting washout in a drug-free medium—a property shared with the long-duration agonist salmeterol. Formoterol and salmefamol exhibit intermediate kinetics between these extremes [1]. This profile distinguishes D 2343 from short-acting, hydrophilic beta-2 agonists and aligns it with longer-acting, more lipophilic compounds.

tracheal smooth muscle relaxation kinetics wash resistance

Tracheal Beta-2 Efficacy and Alpha-1 Blockade

On isolated tracheal smooth muscle, D 2343 demonstrated beta-2 agonist efficacy comparable to the selective beta-2 agonist terbutaline. In addition, its alpha-1 receptor blocking potency was found to be nearly equivalent to the reference antagonist phentolamine [1]. This combination of beta-2 agonism and alpha-1 antagonism is not observed with terbutaline or other pure beta-2 agonists.

tracheal muscle beta-2 efficacy alpha-1 blockade

D 2343 Research Application Scenarios


Long-Duration Bronchodilation in Isolated Tissue

D 2343's slow onset of relaxation and resistance to washout in guinea-pig trachea [1] make it suitable for studies of drug retention, receptor binding kinetics, and duration of action in vitro. Its intermediate duration profile provides a bridge between short-acting agents like salbutamol and ultra-long-acting compounds such as salmeterol.

Dual Beta-2/Alpha-1 Activity in Smooth Muscle

With beta-2 agonist efficacy equivalent to terbutaline and alpha-1 blocking potency comparable to prazosin and phentolamine [2][3], D 2343 is an ideal tool for dissecting the interplay between adrenergic receptor subtypes in airway, vascular, and uterine smooth muscle.

Inhalation Pharmacology and Duration Comparison

In human inhalation studies, D 2343 (5 mg) matched terbutaline in peak bronchodilation but maintained significantly greater effect at 6 hours post-dose (P<0.01) [4]. This makes D 2343 a valuable comparator for evaluating novel long-acting inhaled bronchodilators.

Uterine Contractility and Adrenergic Effects

D 2343 has demonstrated comparable or superior uterine relaxation relative to terbutaline in myometrial preparations from rat and rabbit [5], supporting its use in research on tocolytic pharmacology and the role of adrenergic signaling in uterine function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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